3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate
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Overview
Description
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate is an organic compound that features both a thiophene ring and a phenoxy group. These structural elements are known for their significant roles in various chemical and biological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate typically involves the condensation of 4-methylphenol with thiophene-2-carboxylic acid under specific conditions. One common method is the esterification reaction, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the hydroxyl group of 4-methylphenol in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Phenoxy Compounds: Compounds such as 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid share the phenoxy group.
Uniqueness
What sets 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate apart is the combination of the thiophene ring and the phenoxy group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
61197-15-7 |
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Molecular Formula |
C14H11O4S- |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(4-methylphenoxy)-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C14H12O4S/c1-9-4-6-10(7-5-9)18-14(17)12(13(15)16)11-3-2-8-19-11/h2-8,12H,1H3,(H,15,16)/p-1 |
InChI Key |
RTHKMTONVUIXAX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CC=CS2)C(=O)[O-] |
Origin of Product |
United States |
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